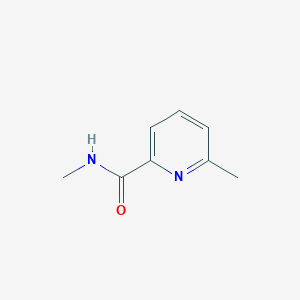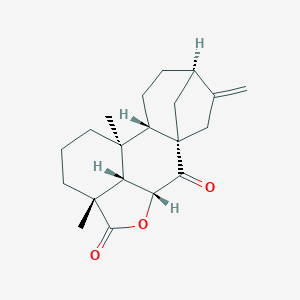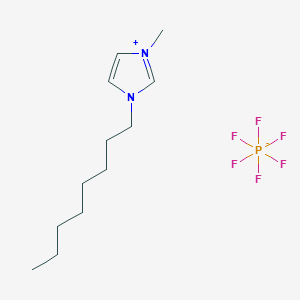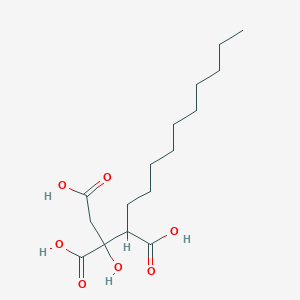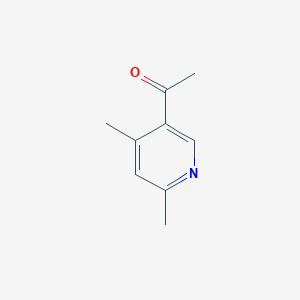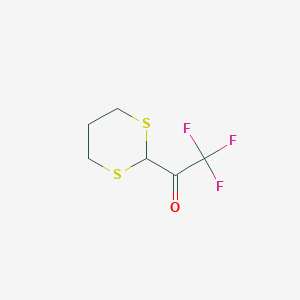
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is a chemical compound that has shown great potential in scientific research. It is a highly reactive molecule that can be used for a variety of applications, including in the fields of organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one has been used in a variety of scientific research applications. It has been shown to be an effective reagent for the synthesis of a variety of organic compounds, including ketones, aldehydes, and esters. It has also been used as a building block for the synthesis of complex natural products, such as alkaloids and terpenes.
Wirkmechanismus
The mechanism of action of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is not well understood. However, it is believed to act as a highly reactive electrophile, which can undergo a variety of reactions with nucleophiles. This reactivity makes it an effective reagent for a variety of organic synthesis reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one. However, it has been shown to be relatively non-toxic in animal studies, suggesting that it may have potential for use in pharmacological applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one is its high reactivity, which makes it an effective reagent for a variety of organic synthesis reactions. However, its high reactivity also makes it difficult to handle, as it can react with air and water. Additionally, its limited solubility in common solvents can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one. One area of interest is the development of new synthetic methods for this compound, which could lead to more efficient and cost-effective synthesis. Another area of interest is the development of new applications for this compound, such as in the development of new drugs or materials. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of its reactivity and potential applications.
Synthesemethoden
The synthesis of 1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one can be achieved through a variety of methods. One common method involves the reaction of 2,2,2-trifluoroethan-1,1-diol with 1,3-dithiane in the presence of a strong acid catalyst. Another method involves the reaction of 1,3-dithiane with trifluoroacetyl chloride in the presence of a base catalyst.
Eigenschaften
CAS-Nummer |
104863-72-1 |
|---|---|
Produktname |
1-(1,3-Dithian-2-yl)-2,2,2-trifluoroethan-1-one |
Molekularformel |
C6H7F3OS2 |
Molekulargewicht |
216.2 g/mol |
IUPAC-Name |
1-(1,3-dithian-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C6H7F3OS2/c7-6(8,9)4(10)5-11-2-1-3-12-5/h5H,1-3H2 |
InChI-Schlüssel |
QNGKKOKVGRLLTB-UHFFFAOYSA-N |
SMILES |
C1CSC(SC1)C(=O)C(F)(F)F |
Kanonische SMILES |
C1CSC(SC1)C(=O)C(F)(F)F |
Synonyme |
Ethanone, 1-(1,3-dithian-2-yl)-2,2,2-trifluoro- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



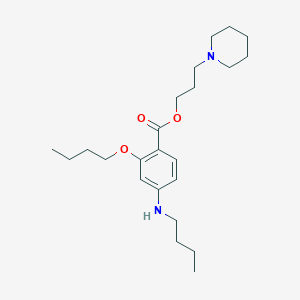
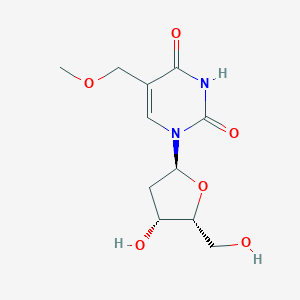
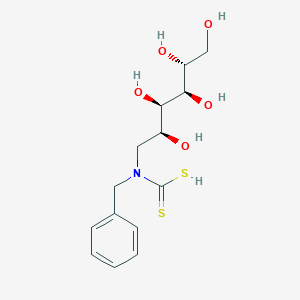
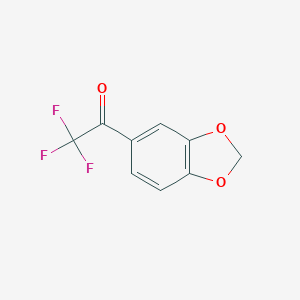
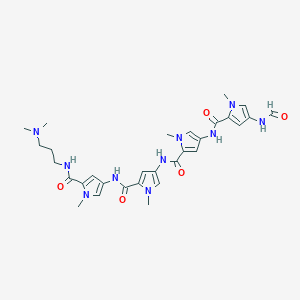
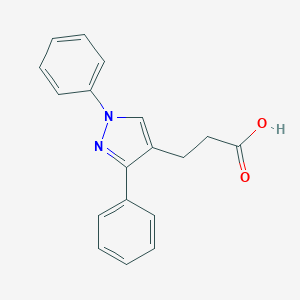
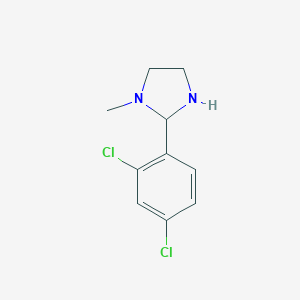
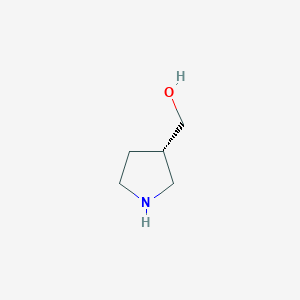
![2-amino-4-methyl-N-[2-(naphthalen-2-ylamino)-2-oxoethyl]pentanamide](/img/structure/B9952.png)
